5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1221725-88-7
VCID: VC3361435
InChI: InChI=1S/C8H9ClN2O2/c1-4(2)7-10-3-5(9)6(11-7)8(12)13/h3-4H,1-2H3,(H,12,13)
SMILES: CC(C)C1=NC=C(C(=N1)C(=O)O)Cl
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid

CAS No.: 1221725-88-7

Cat. No.: VC3361435

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid - 1221725-88-7

Specification

CAS No. 1221725-88-7
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C8H9ClN2O2/c1-4(2)7-10-3-5(9)6(11-7)8(12)13/h3-4H,1-2H3,(H,12,13)
Standard InChI Key DRMCXNXIJDQDQF-UHFFFAOYSA-N
SMILES CC(C)C1=NC=C(C(=N1)C(=O)O)Cl
Canonical SMILES CC(C)C1=NC=C(C(=N1)C(=O)O)Cl

Introduction

Structural Information

Basic Identifiers and Nomenclature

5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid is classified as a substituted pyrimidine with a molecular formula of C8H9ClN2O2. The compound is registered in chemical databases with specific identifiers that enable precise recognition and differentiation from similar structures. It possesses a CAS registry number of 1221725-88-7, which serves as its unique identifier in chemical substance databases. In the PubChem database, this compound is assigned the identifier CID 47002314, further facilitating its identification in scientific research and literature .

Molecular Structure and Representation

The molecular structure of 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid consists of a pyrimidine ring with three key substituents: a chlorine atom at position 5, a propan-2-yl (isopropyl) group at position 2, and a carboxylic acid group at position 4. This arrangement gives the molecule its distinctive chemical reactivity and physical properties. The compound can be represented through various notations that precisely define its structure:

  • SMILES Notation: CC(C)C1=NC=C(C(=N1)C(=O)O)Cl

  • InChI: InChI=1S/C8H9ClN2O2/c1-4(2)7-10-3-5(9)6(11-7)8(12)13/h3-4H,1-2H3,(H,12,13)

  • InChIKey: DRMCXNXIJDQDQF-UHFFFAOYSA-N

These structural representations provide unambiguous definitions of the compound's molecular architecture, enabling researchers to precisely identify and study this specific chemical entity.

Collision Cross Section Data

Predicted Collision Cross Section Values

Collision Cross Section (CCS) measurements provide valuable information about a molecule's three-dimensional structure and are particularly useful in mass spectrometry-based analyses. For 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid, predicted CCS values have been calculated for various ionic adducts, as detailed in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]⁺201.04253139.3
[M+Na]⁺223.02447152.4
[M+NH₄]⁺218.06907146.3
[M+K]⁺238.99841147.6
[M-H]⁻199.02797139.0
[M+Na-2H]⁻221.00992144.8
[M]⁺200.03470141.2
[M]⁻200.03580141.2

These CCS values provide insights into the compound's molecular size and shape when ionized, which is critical information for mass spectrometry-based analyses and identification . The variation in CCS values across different ionic forms reflects how the compound's three-dimensional structure is affected by different ionization states and adduct formations.

Synthesis Methods

General Synthetic Approaches

Typical synthetic strategies would likely involve the construction of the pyrimidine ring followed by functionalization at specific positions, or the modification of pre-existing pyrimidine scaffolds through substitution reactions. The installation of the propan-2-yl group at position 2, the chlorine atom at position 5, and the carboxylic acid group at position 4 would require careful control of regioselectivity to achieve the desired substitution pattern.

Analytical Techniques

Identification and Characterization Methods

Mass spectrometry provides additional structural information through the analysis of fragmentation patterns and accurate mass measurements. The predicted m/z values for various adducts of 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid, as listed in the CCS data table, would serve as important reference points for mass spectrometric identification .

Infrared (IR) spectroscopy could also be utilized to confirm the presence of key functional groups, particularly the carboxylic acid moiety, which would exhibit characteristic absorption bands in the IR spectrum.

Structural Analogues

Related Compounds

Several compounds share structural similarities with 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid, differing in the substitution pattern on the pyrimidine ring or in the specific functional groups attached. These structural analogues may exhibit similar chemical properties and potentially related biological activities, making them interesting subjects for comparative studies.

The most direct analogues would include:

  • Compounds with variations in the alkyl substituent at position 2

  • Derivatives with different halogen substituents at position 5

  • Analogues with ester or amide derivatives of the carboxylic acid function at position 4

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